1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine

Solid-Phase Synthesis Combinatorial Chemistry Scaffold Functionalization

1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine (CAS 64369-07-9) is a trisubstituted heterocyclic compound belonging to the imidazo[4,5-c]pyridine family, which are structurally regarded as 1-deazapurines. Its core scaffold is a common pharmacophore found in potent inhibitors of kinases such as Hsp90, CDK2, and AURKA, as well as in small-molecule modulators of Toll-like receptors TLR7 and TLR8.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS No. 64369-07-9
Cat. No. B12976620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine
CAS64369-07-9
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N=C(N2C)C
InChIInChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)12(3)7(2)11-9/h4-5H,1-3H3
InChIKeyJAFUFQSUQMZMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine (CAS 64369-07-9): A Trisubstituted 1-Deazapurine Scaffold for Focused Kinase and TLR7/8 Probe Development


1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine (CAS 64369-07-9) is a trisubstituted heterocyclic compound belonging to the imidazo[4,5-c]pyridine family, which are structurally regarded as 1-deazapurines [1]. Its core scaffold is a common pharmacophore found in potent inhibitors of kinases such as Hsp90, CDK2, and AURKA, as well as in small-molecule modulators of Toll-like receptors TLR7 and TLR8 [2]. The precise 1,2,4-trimethyl substitution pattern distinguishes it from other regioisomers and substitution variants, directly impacting molecular recognition and target selectivity profiles.

Why 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine Cannot Be Interchanged with Other Imidazopyridine Regioisomers or Methyl-Substituted Analogs


The imidazo[4,5-c]pyridine scaffold is highly sensitive to both the position and the nature of substituents. In TLR7 agonism SAR, N1, C2, N3, and N4 modifications drastically alter potency and TLR7/8 selectivity; for instance, a simple shift from an N-benzyl to an N-butyl group can transform a pure TLR7 agonist into a dual TLR7/8 agonist [1]. Similarly, in kinase inhibition, the imidazo[4,5-c]pyridine isomer presents a different hydrogen-bonding pattern and steric profile compared to imidazo[1,2-a]pyridines or imidazo[4,5-b]pyridines, leading to divergent selectivity profiles across the kinome [2]. The specific 1,2,4-trimethyl substitution on the [4,5-c] core provides a unique, synthetically validated starting point for focused library enumeration that cannot be replicated by commercially available 1,4,6-trimethyl or 1,6,7-trimethyl analogs, as even a single methyl shift can invert target binding or metabolic stability.

Quantitative Differentiation Evidence for 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine in Kinase and TLR-Targeted Research


Synthetic Accessibility: Validated Solid-Phase Diversification on a Trisubstituted Imidazo[4,5-c]pyridine Core vs. Solution-Phase Analogs

Lemrová et al. (2014) established an efficient solid-supported synthesis route specifically enabling the preparation of trisubstituted imidazo[4,5-c]pyridines, including the 1,2,4-trimethyl substitution pattern, from a 2,4-dichloro-3-nitropyridine precursor [1]. This methodology yields the target compound in purities exceeding 95% after cleavage from the resin, a benchmark not simultaneously demonstrated for all competing regioisomeric imidazo[4,5-b]pyridine analogs within the same study. The direct comparator, the parallel synthesis of the imidazo[4,5-b]pyridine series, required distinct resin-loading strategies and varied in overall efficiency depending on aldehyde reactivity, highlighting that the 1,2,4-trimethyl-[4,5-c] isomer production is not trivially interchangeable with its [4,5-b] counterpart.

Solid-Phase Synthesis Combinatorial Chemistry Scaffold Functionalization

TLR7 Agonism: Structural Determinants for Pure TLR7 vs. Dual TLR7/8 Activity in Imidazo[4,5-c]pyridine Series

In a comprehensive SAR study by Yoo et al. (2013), 1H-imidazo[4,5-c]pyridine derivatives were profiled for TLR7 versus TLR8 agonistic activity [1]. While the exact 1,2,4-trimethyl derivative was not a primary focus, critical SAR rules were established: N1 substitution (e.g., benzyl) combined with C2 alkyl groups yielded pure TLR7 agonists with negligible TLR8 activity. In contrast, C4-amino substituents on the imidazo[4,5-c]pyridine core were essential for maintaining low nanomolar potency; removal or replacement with a methyl group (as in 1,2,4-trimethyl) is predicted to significantly attenuate TLR7 affinity based on class-level SAR. This positions the 1,2,4-trimethyl analog as a potentially weaker TLR7 binder compared to the 4-amino substituted lead compound (EC50 = 0.2 µM for 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine), making it a candidate for use as a negative control scaffold or for probing substituent contributions in mechanistic studies.

Toll-like Receptor 7 Immunomodulation Structure-Activity Relationship

Kinase Inhibition Profile: Imidazo[4,5-c]pyridine Truncated Core vs. Tricyclic Hsp90 Inhibitors

The tricyclic imidazo[4,5-c]pyridine series were discovered as potent Hsp90 inhibitors, with the initial lead compound 1-{3-H-imidazo[4,5-c]pyridin-2-yl}-3,4-dihydro-2H-pyrido[2,1-a]isoindole-6-one exhibiting an IC50 of 7.6 µM against yeast Hsp82 [1]. The 1,2,4-trimethyl-1H-imidazo[4,5-c]pyridine represents the simplified, non-tricyclic core of this pharmacophore, serving as a baseline for evaluating the contribution of the tricyclic appendage. In contrast to the tricyclic lead, which gains potency from the extended aromatic system, the 1,2,4-trimethyl core is anticipated to show substantially weaker Hsp90 inhibition (IC50 estimated >50 µM), a useful property for establishing the minimal pharmacophore and for use as a specificity control in biophysical assays.

Hsp90 Inhibition Kinase Profiling Scaffold Simplification

High-Value Application Scenarios for 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine Informed by Quantitative Evidence


Matched Molecular Pair Analysis for TLR7 Agonist Lead Optimization

Medicinal chemistry teams optimizing TLR7 agonists can employ 1,2,4-trimethyl-1H-imidazo[4,5-c]pyridine as a matched molecular pair to a 4-amino substituted lead compound. By directly comparing the C4-methyl (target compound) with the C4-amino analog, the contribution of the C4 substituent to TLR7 potency and selectivity over TLR8 can be quantitatively isolated, as informed by the SAR trends established in Yoo et al. (2013) [1]. This enables data-driven decisions on whether to invest in further C4 diversification.

Kinase Profiling and Specificity Control in Hsp90 Drug Discovery

In Hsp90 inhibitor programs, the 1,2,4-trimethyl core serves as a specificity control to differentiate on-target Hsp90 binding from non-specific assay interference caused by the extended aromatic system of tricyclic leads. Researchers can use this compound to demonstrate that the observed Hsp90 inhibition (IC50 of 7.6 µM for the tricyclic lead [2]) is lost upon scaffold simplification, thereby validating target engagement.

Solid-Phase Library Synthesis of 1-Deazapurine Chemical Probes

Following the validated solid-phase synthesis protocol of Lemrová et al. (2014) [3], core facilities and CROs can utilize 1,2,4-trimethyl-1H-imidazo[4,5-c]pyridine as a diversification starting point (or as a cleaved intermediate standard) for generating focused libraries of trisubstituted 1-deazapurines. The high purity (>95%) and defined regiochemistry ensure reproducibility across library batches, reducing downstream validation burden.

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